(2-Methylpentyl)benzene

説明

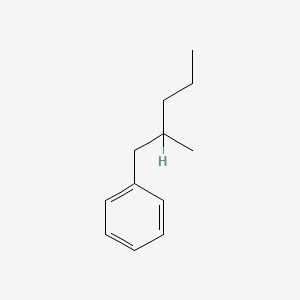

(2-Methylpentyl)benzene, also known as benzene substituted with a 2-methylpentyl group, is an alkylbenzene derivative with the molecular formula C₁₂H₁₈. Structurally, it consists of a benzene ring attached to a branched five-carbon alkyl chain (pentyl group) with a methyl group at the second carbon (Figure 1). This compound belongs to the class of alkylbenzenes, which are widely studied for their applications in organic synthesis, solvents, and industrial intermediates.

特性

IUPAC Name |

2-methylpentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-7-11(2)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBQYMCKHGBSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960444 | |

| Record name | (2-Methylpentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39916-61-5 | |

| Record name | (2-Methylpentyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039916615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylpentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: (2-Methylpentyl)benzene can be synthesized through the alkylation of benzene with 2-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

化学反応の分析

Types of Reactions: (2-Methylpentyl)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.

Reduction: Hydrogenation of the benzene ring can lead to the formation of cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Major Products:

Oxidation: Formation of 2-methylpentanoic acid or 2-methylpentanol.

Reduction: Formation of 1-phenyl-2-methylcyclohexane.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

科学的研究の応用

(2-Methylpentyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

作用機序

The mechanism of action of (2-Methylpentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, while the alkyl chain can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Alkylbenzenes

The physicochemical and toxicological properties of alkylbenzenes vary significantly with the structure and length of the alkyl chain. Below is a detailed comparison of (2-Methylpentyl)benzene with key analogs:

Table 1: Physicochemical Properties

*Note: Values for this compound are estimated based on alkyl chain branching and homolog trends.

Key Observations:

Hydrophobicity: The octanol-water partition coefficient (logP) increases with alkyl chain length and branching. This compound’s predicted logP (~5.1) exceeds that of ethylbenzene (3.15) and cumene (3.66), indicating higher lipophilicity .

Boiling Points : Longer alkyl chains elevate boiling points. The branched 2-methylpentyl group in this compound likely reduces symmetry compared to linear analogs, slightly lowering its boiling point relative to straight-chain pentylbenzene.

Synthetic Routes: Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation. For example, (2-Methylbutyl)benzene derivatives were identified using acetamino and benzamino derivatives in classical studies . Similar methods may apply to this compound synthesis.

Table 2: Toxicological and Environmental Profiles

*Note: Toxicity data for this compound are extrapolated from structural analogs.

Key Observations:

Toxicity: Ethylbenzene is classified as a possible human carcinogen (IARC Group 2B) due to evidence of renal and respiratory toxicity in animal studies .

Environmental Impact : Higher logP values correlate with greater bioaccumulation in aquatic organisms. This compound’s predicted persistence aligns with trends in longer-chain alkylbenzenes.

生物活性

(2-Methylpentyl)benzene, also known as 1-phenyl-2-methylpentane, is an organic compound with the molecular formula and a molecular weight of 162.27 g/mol. This compound belongs to the class of alkylbenzenes, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential effects on human health and the environment.

- IUPAC Name: 1-Phenyl-2-methylpentane

- CAS Registry Number: 39916-61-5

- Molecular Weight: 162.27 g/mol

- Chemical Structure:

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its potential health effects, particularly concerning carcinogenicity and toxicity. The following sections summarize key findings from recent research.

1. Carcinogenic Potential

Studies have shown that compounds within the benzene family, including this compound, may exhibit carcinogenic properties. Benzene exposure is associated with various hematological malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). A review indicated that benzene and its derivatives can induce genotoxic effects leading to chromosomal damage and increased cancer risk in humans and experimental animals .

2. Toxicological Effects

The toxicological profile of this compound reflects its potential impact on hematopoietic cells. Research indicates that exposure to benzene can lead to significant changes in blood parameters, including decreased lymphocyte counts and alterations in erythrocyte precursor cells . In animal studies, prenatal exposure to benzene has resulted in developmental issues such as reduced fetal weight and skeletal malformations .

3. Environmental Impact

The environmental persistence of this compound raises concerns regarding its bioaccumulation and ecological toxicity. Studies have shown that alkylbenzenes can affect aquatic life, potentially disrupting endocrine functions in fish and other organisms . Moreover, exposure to high concentrations of benzene derivatives has been linked to respiratory issues in children living near industrial areas .

Case Study 1: Occupational Exposure

A study focused on workers exposed to benzene derivatives found a significant correlation between prolonged exposure and the incidence of AML. This study highlighted the need for stringent occupational safety measures to limit exposure levels .

Case Study 2: Developmental Toxicity

In a developmental toxicity study involving pregnant mice exposed to benzene, researchers found persistent decreases in blood-forming cells in offspring, indicating long-term effects on hematopoiesis . This underscores the potential risks associated with maternal exposure during critical developmental windows.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methylpentyl)benzene, and how can purity be ensured post-synthesis?

- Methodology : The synthesis of branched alkylbenzenes like this compound typically involves Friedel-Crafts alkylation, where benzene reacts with 2-methylpentyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes may include hydroalkylation or Grignard reactions. For purification, fractional distillation (boiling point ~190–210°C, inferred from similar tert-butylbenzene structures ) followed by column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity validation requires GC-MS (to confirm molecular ion at m/z 162 [M⁺]) and ¹H NMR (δ 0.8–1.5 ppm for methyl/methylene groups, δ 6.5–7.3 ppm for aromatic protons) .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

- Methodology : Employ a combination of ¹H/¹³C NMR and DEPT-135 to distinguish between methyl, methylene, and quaternary carbons. For example, the branched 2-methylpentyl chain will show splitting patterns in ¹H NMR due to diastereotopic protons. IR spectroscopy (C-H stretching at ~2900 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) can confirm molecular formula (C₁₁H₁₄). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for experimental design involving this compound?

- Methodology : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., ACD/Labs Percepta). This compound is predicted to be highly lipophilic (logP ~4.5–5.0), requiring solvents like dichloromethane or toluene for dissolution. Density (~0.86–0.89 g/cm³) and refractive index (~1.48–1.50) should be measured experimentally, as branching affects these parameters .

Advanced Research Questions

Q. How does the branched alkyl chain in this compound influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodology : Compare EAS reactivity with linear alkylbenzenes (e.g., hexylbenzene) using nitration (HNO₃/H₂SO₄) or sulfonation. The 2-methylpentyl group is a weak ortho/para-directing substituent due to steric hindrance. Monitor regioselectivity via ¹H NMR (integration of aromatic proton signals) and HPLC to quantify isomer ratios. Computational modeling (DFT) can predict activation energies for different substitution pathways .

Q. What advanced spectroscopic techniques are required to resolve conflicting literature data on this compound’s conformational isomerism?

- Methodology : Use dynamic NMR (DNMR) at variable temperatures to study rotational barriers of the branched chain. 2D-NOESY can identify spatial proximity between methyl groups and aromatic protons. For gas-phase analysis, ion mobility spectrometry (IMS) separates conformational isomers based on collision cross-sections. Cross-reference with vibrational circular dichroism (VCD) for chiral derivatives .

Q. How can contradictions in reported toxicity profiles of this compound be addressed in biomedical research?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols (OECD guidelines). Compare results with structurally related compounds (e.g., ethylbenzene ). Use metabolomics (LC-MS/MS) to identify reactive metabolites. Address discrepancies by controlling variables like purity (>99%, verified via GC) and solvent residues .

Q. What methodologies enable the application of this compound as a chiral auxiliary in asymmetric synthesis?

- Methodology : Synthesize enantiopure this compound derivatives via enzymatic resolution (e.g., lipase-catalyzed acetylation) or chiral chromatography (Chiralpak® columns). Evaluate enantiomeric excess (ee) using polarimetry or chiral GC. Demonstrate utility in asymmetric alkylation reactions, monitoring diastereomer ratios via ¹⁹F NMR if fluorinated substrates are used .

Data Analysis and Interpretation

Q. How should researchers approach conflicting computational vs. experimental data on this compound’s thermodynamic stability?

- Methodology : Recalculate Gibbs free energy (ΔG) using higher-level theory (e.g., CCSD(T)/CBS) and compare with experimental calorimetry data (e.g., DSC for phase transitions). Validate computational models against crystallographic data. Publish raw datasets and computational inputs to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。